4-Bromo-3-methylbenzyl fluoride
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Overview
Description
4-Bromo-3-methylbenzyl fluoride is an organic compound with the molecular formula C8H8BrF It is a derivative of benzyl fluoride, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylbenzyl fluoride typically involves the bromination of 3-methylbenzyl fluoride. This can be achieved through the reaction of 3-methylbenzyl fluoride with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylbenzyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 3-methylbenzyl alcohol.
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to form 3-methylbenzyl fluoride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: 3-Methylbenzyl alcohol.
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylbenzyl fluoride.
Scientific Research Applications
4-Bromo-3-methylbenzyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbenzyl fluoride involves its interaction with specific molecular targets. The bromine atom and the fluorine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
4-Bromo-3-methylbenzyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-Bromo-3-methylbenzyl bromide: Similar structure but with a bromine atom instead of fluorine.
4-Bromo-3-methylbenzyl iodide: Similar structure but with an iodine atom instead of fluorine
Uniqueness: 4-Bromo-3-methylbenzyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chlorine, bromine, and iodine counterparts. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1-bromo-4-(fluoromethyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFIVFBJQCRHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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